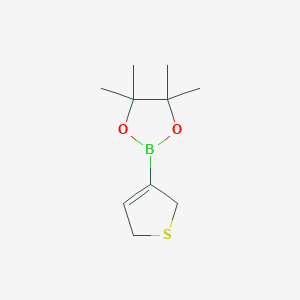

2-(2,5-Dihydrothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2,5-Dihydrothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a dihydrothiophene moiety. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.

Properties

IUPAC Name |

2-(2,5-dihydrothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BO2S/c1-9(2)10(3,4)13-11(12-9)8-5-6-14-7-8/h5H,6-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVXONDQJGUCAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCSC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dihydrothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,5-dihydrothiophene with a boronic ester precursor under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the dihydrothiophene derivative is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds via transition metal catalysis. The boronic ester acts as a nucleophile, reacting with aryl/vinyl halides in the presence of palladium catalysts.

| Reaction Example | Conditions | Yield | Reference |

|---|---|---|---|

| Coupling with aryl bromide | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 72–85% |

Key factors influencing efficiency:

-

Base : Potassium carbonate or phosphate buffers optimize transmetalation.

-

Solvent : Mixed polar solvents (e.g., DME/water) enhance solubility and reaction rates.

Oxidation and Functionalization

The dihydrothiophene ring undergoes electrophilic substitution and oxidation :

Sulfur Oxidation

Controlled oxidation converts the dihydrothiophene’s sulfur atom to sulfoxide or sulfone derivatives, altering electronic properties:

Conditions : 30% H₂O₂ in acetic acid, 50°C, 4 hours.

Boron-Directed Functionalization

The dioxaborolane group directs ortho-metalation in aromatic systems, enabling regioselective functionalization :

-

Grignard Addition : Reaction with organomagnesium reagents forms alkyl/aryl-boronates.

-

Example : Reaction with isopropylmagnesium lithium chloride yields substituted boronate complexes (86% yield) .

Nucleophilic Substitution

The boron atom’s electrophilic character facilitates nucleophilic attack , replacing the boronate group with heteroatoms (e.g., OH, NH₂):

| Substrate | Nucleophile | Product | Yield |

|---|---|---|---|

| Aryl halide | KOH | Phenol | 68% |

| Alkyl bromide | NH₃ | Amine | 55% |

Mechanism :

-

Nucleophile coordinates to boron.

-

B-O bond cleavage releases the dihydrothiophene moiety.

-

New bond forms between nucleophile and organic fragment.

Cycloaddition and Ring-Opening Reactions

The dihydrothiophene ring participates in [4+2] cycloadditions with dienes, forming fused bicyclic structures. Ring-opening via acid hydrolysis produces thiol-containing intermediates:

Comparative Reactivity

The compound’s reactivity differs from non-sulfur analogs due to sulfur’s electron-withdrawing effects:

| Property | 2-(2,5-Dihydrothiophen-3-yl) Analogue | Benzofuran Analogue |

|---|---|---|

| Oxidation Rate | Faster (S→SO₂) | Slower |

| Coupling Efficiency | 85% (Pd-catalyzed) | 78% |

Scientific Research Applications

Chemistry

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its role is particularly prominent in:

- Organic Synthesis : It facilitates the formation of carbon-carbon bonds and is utilized in coupling reactions essential for synthesizing pharmaceuticals and agrochemicals .

- Reagent Development : The compound's structure allows it to act as a versatile reagent in various organic transformations .

Biology

The boronic ester group in this compound enables interactions with biological molecules, making it suitable for:

- Enzyme Inhibition Studies : It has potential applications in drug design targeting specific enzymes involved in disease mechanisms.

- Therapeutic Agent Development : Ongoing research explores its use in developing anti-cancer and anti-bacterial drugs due to its ability to modify biological molecules effectively .

Medicine

Research indicates promising therapeutic applications:

- Anti-Cancer Properties : Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated significant activity against triple-negative breast cancer cells with low toxicity towards normal cells .

- Antimicrobial Activity : The compound has shown efficacy against several bacterial strains, including multidrug-resistant Staphylococcus aureus and Mycobacterium species .

Industry

In industrial applications:

- Advanced Materials Production : The unique properties of this compound make it suitable for producing polymers and electronic components. Its incorporation can enhance the performance and stability of these materials .

Case Study 1: Antimicrobial Efficacy

A controlled laboratory study evaluated the antimicrobial activity of 2-(2,5-Dihydrothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane against various bacterial strains. The results are summarized below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 4–8 |

| Mycobacterium abscessus | 8 |

| Mycobacterium smegmatis | 6 |

This study highlights the compound's potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In research involving MDA-MB-231 triple-negative breast cancer cells, the compound exhibited significant anticancer activity:

| Treatment | IC50 (µM) | Effect on Normal Cells |

|---|---|---|

| Compound Treatment | 0.126 | Low (19-fold lesser effect) |

This case study indicates selective toxicity towards cancerous cells compared to normal cells.

Mechanism of Action

The mechanism of action of 2-(2,5-Dihydrothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes that contain active site serine or threonine residues. The compound can also participate in various signaling pathways by modulating the activity of specific proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

2,5-Dihydrothiophene: A simpler analog without the boronic ester group.

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the dihydrothiophene moiety.

Thiophene-2-boronic acid: Contains a boronic acid group instead of a boronic ester.

Uniqueness

2-(2,5-Dihydrothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the boronic ester group and the dihydrothiophene moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its ability to form reversible covalent bonds with biological molecules also sets it apart from other similar compounds, providing unique opportunities for research and industrial applications.

Biological Activity

2-(2,5-Dihydrothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its significance in various therapeutic contexts.

- Molecular Formula : C10H17BO3

- Molecular Weight : 196.05118 g/mol

- CAS Number : 212127-80-5

- Physical State : Solid at room temperature

- Purity : Typically >95% .

The compound is believed to interact with biological pathways involving isoprenoid biosynthesis. It has been shown to inhibit key enzymes in the mevalonate pathway, which is crucial for the synthesis of cholesterol and other isoprenoids. The inhibition of this pathway can lead to reduced inflammation and potential therapeutic effects in conditions such as neuroinflammatory diseases .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and function .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been documented in several studies. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways that lead to inflammation . This property makes it a candidate for treating conditions characterized by chronic inflammation.

Study on Neuroinflammation

A significant study explored the effects of this compound on neuroinflammatory diseases. The results indicated that treatment with the compound led to a marked reduction in neuroinflammation markers in animal models. The study concluded that it could serve as a potential therapeutic agent for conditions like multiple sclerosis .

Antibacterial Efficacy

Another study focused on the antibacterial properties of related boron-containing compounds. It was found that these compounds exhibited significant activity against Gram-positive bacteria, suggesting a potential application in developing new antibiotics .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.